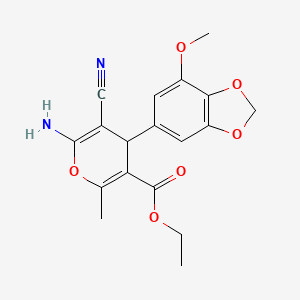

ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate involves reactions with nucleophilic reagents, leading to a range of derivatives including 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others. These reactions utilize malononitrile, hydrazine hydrate, and similar compounds as starting materials (Harb et al., 1989).

Molecular Structure Analysis

The molecular structure of derivatives of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate reveals a heterocyclic pyran ring adopting a flattened boat conformation. Intramolecular C-H...O contacts form six-membered rings, contributing to the stability and reactivity of these compounds (Nesterov et al., 2007).

Chemical Reactions and Properties

These compounds exhibit varied reactivity when treated with different reagents, leading to the formation of diverse structures such as pyrano[2,3-b]pyridine and isoxazolo[3,4-b]pyridine derivatives. The choice of reagents and reaction conditions significantly influences the outcome of these transformations (Harb et al., 1989).

Physical Properties Analysis

The physical properties, including crystal structures and conformations, of these compounds have been extensively studied. For example, the ethyl 6-amino-5-cyano-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives show specific dihedral angles and intramolecular hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Nesterov et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different nucleophilic and electrophilic reagents, are key to understanding the versatility of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate in synthesis. These properties are influenced by the molecular structure and the specific functional groups present on the compound (Harb et al., 1989).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates, which share a core structure with the compound , have been synthesized through three-component reactions, employing ethyl acetoacetate, malononitrile, and substituted benzaldehydes. The role of different catalysts in these syntheses was explored, highlighting the versatility of these compounds in organic synthesis (Hai et al., 2017). Furthermore, such compounds could be converted into various derivatives including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, among others, showcasing their potential as intermediates in the synthesis of complex organic molecules (Harb et al., 1989).

Material Science Applications

In the field of materials science, pyran derivatives, including those structurally related to the compound of interest, have been studied for their corrosion inhibition properties. These derivatives showed high efficiency in mitigating corrosion of mild steel in acidic environments, highlighting their potential as protective agents (Saranya et al., 2020).

Pharmaceutical Research

Antimitotic Agents

Chiral isomers of a compound closely related to ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate have been studied for their biological activities. Both S- and R-isomers showed activity in various biological systems, with the S-isomer being more potent. This suggests potential applications in developing new therapeutic agents (Temple & Rener, 1992).

Propriétés

IUPAC Name |

ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-4-23-18(21)14-9(2)26-17(20)11(7-19)15(14)10-5-12(22-3)16-13(6-10)24-8-25-16/h5-6,15H,4,8,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCPQQPFBYFRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C(=C2)OC)OCO3)C#N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)

![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)

![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)